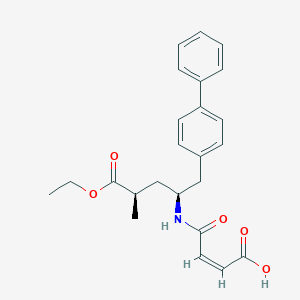

(Z)2S,4R-Sacubitril

Description

BenchChem offers high-quality (Z)2S,4R-Sacubitril suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)2S,4R-Sacubitril including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-14,17,21H,3,15-16H2,1-2H3,(H,25,26)(H,27,28)/b14-13-/t17-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIKFELFUFDHLD-JLMIGJNSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of (Z)-2S,4R-Sacubitril: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2S,4R-Sacubitril, a first-in-class neprilysin inhibitor, represents a paradigm shift in the management of heart failure with reduced ejection fraction (HFrEF). Administered as a prodrug in a 1:1 molar combination with the angiotensin II receptor blocker (ARB) valsartan, it forms the angiotensin receptor-neprilysin inhibitor (ARNI) known as sacubitril/valsartan. This technical guide provides a comprehensive overview of the core mechanism of action of Sacubitril, detailing its molecular interactions, downstream signaling pathways, and the resulting physiological effects. It includes a compilation of quantitative data from pivotal studies, detailed experimental methodologies for key assays, and visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Rationale for Neprilysin Inhibition

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump sufficient blood to meet the body's metabolic demands. A key pathophysiological feature of heart failure is the activation of the renin-angiotensin-aldosterone system (RAAS), leading to vasoconstriction, sodium and water retention, and adverse cardiac remodeling.[1] While RAAS inhibitors like angiotensin-converting enzyme (ACE) inhibitors and ARBs have been the cornerstone of heart failure therapy, the discovery of the natriuretic peptide system has opened new therapeutic avenues.

Natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), are endogenous hormones that counteract the detrimental effects of RAAS activation by promoting vasodilation, natriuresis, and diuresis.[2] Neprilysin, a neutral endopeptidase, is the primary enzyme responsible for the degradation of these beneficial peptides.[3] Therefore, inhibiting neprilysin presents a logical therapeutic strategy to enhance the actions of the natriuretic peptide system.

However, neprilysin also degrades other vasoactive substances, including angiotensin II.[4] Consequently, neprilysin inhibition alone can lead to an accumulation of angiotensin II, potentially negating the beneficial effects. This necessitates the co-administration of a RAAS blocker. Sacubitril, a potent neprilysin inhibitor, is therefore combined with valsartan, an ARB, to achieve a dual blockade of the RAAS and potentiation of the natriuretic peptide system.[5]

Pharmacokinetics and Metabolism

Sacubitril is orally administered as a prodrug and is rapidly absorbed and converted to its active metabolite, (2R,4S)-5-ethoxy-4-methyl-5-oxo-2-pentanyl]amino}-4-oxobutanoic acid, also known as LBQ657, by esterases in the liver.

| Pharmacokinetic Parameter | Sacubitril (Prodrug) | LBQ657 (Active Metabolite) | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 - 1 hour | ~2 hours | |

| Elimination Half-life (t1/2) | ~1.4 hours | ~11.5 hours | |

| Plasma Protein Binding | 94-97% | 94-97% |

Core Mechanism of Action: Neprilysin Inhibition

The cornerstone of Sacubitril's mechanism of action is the potent and selective inhibition of neprilysin by its active metabolite, LBQ657.

Molecular Interaction with Neprilysin

Neprilysin is a zinc-dependent metalloprotease. LBQ657 acts as a competitive inhibitor, binding to the active site of neprilysin with high affinity.

| Binding Affinity Parameter | Value | Reference |

| Inhibition Constant (Ki) | 5 nM | |

| Inhibition Constant (Ki) | 6.31 nM |

Signaling Pathway of Neprilysin Inhibition

The inhibition of neprilysin by LBQ657 leads to a cascade of downstream effects, primarily through the potentiation of the natriuretic peptide system.

Physiological Effects and Biomarker Modulation

The inhibition of neprilysin by Sacubitril leads to a range of beneficial physiological effects, which are reflected in the modulation of various biomarkers.

Effects on Natriuretic Peptides

By preventing their degradation, Sacubitril significantly increases the circulating levels of natriuretic peptides.

| Biomarker | Change with Sacubitril/Valsartan | Clinical Trial Data | Reference |

| Brain Natriuretic Peptide (BNP) | Increased | Median level increased from 202 ng/L to 235 ng/L after 8-10 weeks. 18% of patients experienced a doubling of BNP levels. | |

| N-terminal pro-BNP (NT-proBNP) | Decreased or less affected | In the PARADIGM-HF trial, sacubitril/valsartan led to a greater reduction in NT-proBNP compared to enalapril. | |

| Atrial Natriuretic Peptide (ANP) | Increased | Switching from sacubitril/valsartan to valsartan alone resulted in a significant decrease in ANP levels, indicating that sacubitril increases ANP. | |

| cyclic Guanosine Monophosphate (cGMP) | Increased | Sacubitril/valsartan treatment leads to increased urinary cGMP excretion, a downstream marker of natriuretic peptide receptor activation. |

Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

Due to the co-administration with valsartan, the RAAS is effectively blocked.

| Biomarker | Change with Sacubitril/Valsartan | Reference |

| Plasma Renin Activity | Increased (due to AT1 receptor blockade) | |

| Aldosterone | Decreased |

Effects on Bradykinin

Neprilysin is also involved in the degradation of bradykinin. While this can contribute to the vasodilatory effects, it also raises a theoretical concern for angioedema. However, the incidence of angioedema with sacubitril/valsartan is low. Specific quantitative data on the magnitude of bradykinin increase in clinical trials are limited.

Experimental Protocols

Neprilysin Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound like LBQ657 against neprilysin.

Measurement of Plasma Aldosterone and Renin Activity

Patient Preparation:

-

Patients should be in an upright posture for at least 30 minutes before blood collection.

-

Certain medications that can interfere with the RAAS (e.g., diuretics, ACE inhibitors, ARBs, beta-blockers) should be discontinued for an appropriate period before testing, if clinically feasible.

Sample Collection and Handling:

-

Blood should be collected in a chilled EDTA tube.

-

The sample should be immediately placed on ice and centrifuged in a refrigerated centrifuge to separate the plasma.

-

Plasma should be stored frozen at -20°C or lower until analysis.

Assay Methodology:

-

Aldosterone: Typically measured by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Plasma Renin Activity (PRA): Determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen. This is commonly done using RIA or LC-MS/MS to quantify the generated angiotensin I.

Measurement of NT-proBNP

Sample Collection and Handling:

-

Serum or plasma (EDTA or lithium heparin) can be used.

-

Samples should be stored at 2-8°C if analyzed within 24 hours, or frozen for longer storage.

Assay Methodology:

-

NT-proBNP is typically measured using a sandwich immunoassay.

-

Principle: The assay uses two antibodies that bind to different epitopes on the NT-proBNP molecule. One antibody is typically biotinylated for capture onto a streptavidin-coated solid phase, and the other is labeled with a detectable marker (e.g., an electrochemiluminescent tag or an enzyme). The amount of signal generated is proportional to the concentration of NT-proBNP in the sample.

Conclusion

(Z)-2S,4R-Sacubitril, through its active metabolite LBQ657, offers a novel and effective therapeutic approach for heart failure by potently and selectively inhibiting neprilysin. This action leads to an increase in beneficial natriuretic peptides, which in turn promote vasodilation, natriuresis, and diuresis, and exert anti-remodeling effects on the heart. The concurrent blockade of the angiotensin II receptor by valsartan is crucial to mitigate the potential adverse effects of increased angiotensin II levels resulting from neprilysin inhibition. This dual mechanism of action has demonstrated superior clinical outcomes in patients with HFrEF. A thorough understanding of its intricate mechanism, as detailed in this guide, is essential for the continued development and optimal clinical application of this innovative therapeutic agent.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. Angiotensin Receptor–Neprilysin Inhibition (Sacubitril/Valsartan) Reduces Structural Arterial Stiffness in Middle‐Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical and clinical performance evaluation of a new NT-proBNP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]

Enantioselective Synthesis of Sacubitril and its Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective synthesis of Sacubitril, a key component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto. It delves into various synthetic strategies, detailing key experimental protocols and presenting quantitative data for comparative analysis. Furthermore, this guide explores the formation, identification, and characterization of Sacubitril's impurities, a critical aspect of drug development and quality control.

Introduction to Sacubitril

Sacubitril, chemically known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester, is a neprilysin inhibitor. Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and cardiovascular homeostasis. By inhibiting neprilysin, Sacubitril increases the levels of these beneficial peptides, leading to vasodilation and reduced cardiac stress. In combination with the angiotensin II receptor blocker Valsartan, it forms the drug Entresto, a first-in-class treatment for heart failure.

The stereochemistry of Sacubitril is paramount to its pharmacological activity. The desired diastereomer possesses the (2R,4S) configuration. Consequently, the development of efficient and highly selective enantioselective synthetic routes is a primary focus in its manufacturing.

Enantioselective Synthetic Strategies for Sacubitril

Several innovative approaches have been developed for the enantioselective synthesis of Sacubitril, often involving the strategic installation of its two chiral centers. Key methodologies include diastereoselective alkylations, asymmetric hydrogenations, and the use of chiral auxiliaries and catalysts.

Diastereoselective Reformatsky-Type Carbethoxyallylation and Rhodium-Catalyzed Hydrogenation

A convergent and efficient synthesis of a key precursor to Sacubitril has been developed utilizing a diastereoselective Reformatsky-type carbethoxyallylation followed by a rhodium-catalyzed stereoselective hydrogenation to establish the two crucial stereocenters.[1][2][3][4][5] This approach allows for the rapid and safe production of key intermediates. The overall yield for a 7-step synthesis of a Sacubitril precursor using this method has been reported to be 54%.

Experimental Protocol: Synthesis of Amino Ester 3·HCl Salt via Enantioselective Hydrogenation of Acrylic Acid

To a stirred solution of (2R, 4S)-5-(4-Biphenylyl)-2-methyl-4-(tert-butylsulfinylamino)valeric acid (50.0 mg, 134 μmol) in absolute ethanol (0.4 mL) at 0 °C, thionyl chloride (20 μL, 268 μmol) is added. The reaction mixture is stirred at room temperature for 3 hours. The solvent is subsequently removed to yield the titled compound as a white solid (46.0 mg, 99% yield).

Evans Asymmetric Alkylation, Sharpless Asymmetric Dihydroxylation, and Heck Coupling

Another prominent enantioselective route to Sacubitril involves a combination of well-established asymmetric reactions. This strategy employs an Evans asymmetric alkylation to set one stereocenter, a Sharpless asymmetric dihydroxylation for the introduction of a diol, and a Heck coupling reaction to construct a key carbon-carbon bond.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

A general procedure for the dihydroxylation of 1 mmol of an olefin involves dissolving 1.4 g of AD-mix-α or AD-mix-β in a mixture of 5 ml of t-butyl alcohol and 5 ml of water. For certain substituted olefins, 95 mg of methanesulfonamide is also added. The mixture is stirred at room temperature until all reagents dissolve and then cooled to 0 °C. The olefin is added, and the suspension is stirred for 6-24 hours until the starting material is consumed, as monitored by TLC or GC. The reaction is quenched by adding 1.5 g of sodium sulfite and stirring for one hour. The product is extracted with ethyl acetate or dichloromethane.

Biocatalysis and Chemoenzymatic Cascades

Modern synthetic approaches are increasingly incorporating biocatalysis to enhance efficiency and sustainability. One-pot chemoenzymatic cascades have been developed for the synthesis of a key Sacubitril precursor. These cascades can utilize whole cells co-expressing multiple enzymes, a mixture of whole cells with single enzymes, or purified enzymes. This strategy has achieved up to an 87% yield and 99% diastereomeric excess (de). A scale-up preparation using this method afforded a 68.5% isolated yield with excellent diastereoselectivity.

Flow Chemistry

The integration of continuous flow technology has been shown to improve several steps in the synthesis of Sacubitril precursors. Flow chemistry offers benefits such as enhanced safety, reproducibility, and scalability, particularly for exothermic reactions. For instance, a key carbethoxyallylation step benefited from reduced processing time and improved reproducibility by avoiding the use of a slurry, which can be problematic in batch processes.

Impurities of Sacubitril

The identification and control of impurities are critical for ensuring the safety and efficacy of any pharmaceutical product. Impurities in Sacubitril can arise from various sources, including the manufacturing process, degradation of the drug substance, and the presence of stereoisomers.

Process-Related Impurities

These impurities are by-products or unreacted starting materials from the synthetic process. Common process-related impurities include desethyl sacubitril and sacubitrilat. The presence of these impurities is closely monitored and controlled through the optimization of reaction conditions and purification procedures.

Degradation Products

Forced degradation studies are conducted to understand the stability of the drug substance under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis. Sacubitril has been found to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.

-

Diacid Impurity (DIA-SAC) and Cyc-SAC: These are common degradation products formed under hydrolytic and oxidative stress.

-

SAC D-1 and SAC D-2: These two degradation products were identified after base hydrolysis of Sacubitril sodium.

Stereoisomeric Impurities

Due to the presence of two chiral centers, Sacubitril can exist as four possible stereoisomers. The desired (2R,4S) diastereomer is the active pharmaceutical ingredient. The other stereoisomers, such as the (2R,4R)-isomer, are considered impurities. The stereoselective synthesis and purification processes are designed to minimize the levels of these unwanted stereoisomers. An efficient industrial process for the synthesis and isolation of Sacubitril stereoisomers has been developed for quality control purposes.

Analytical Methods for Sacubitril and its Impurities

The accurate detection and quantification of Sacubitril and its impurities are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

HPLC Methods for Impurity Profiling

Various stability-indicating HPLC methods have been developed and validated for the simultaneous determination of Sacubitril, Valsartan, and their related impurities. These methods are capable of separating the active ingredients from their degradation products and process-related impurities.

Typical HPLC Method Parameters:

-

Column: A reversed-phase column, such as a C18 or C8, is commonly used. For example, a Waters XBridge C18 column (250 mm x 4.6 mm, 5 µm) has been successfully employed.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM Disodium Hydrogen Phosphate) and an organic solvent (e.g., acetonitrile) is often utilized.

-

Flow Rate: A typical flow rate is around 1.0 ml/min.

-

Detection: UV detection at a wavelength of 278 nm is commonly used.

Chiral HPLC for Stereoisomer Separation

To separate and quantify the stereoisomeric impurities of Sacubitril, stereoselective normal-phase HPLC methods have been developed.

Typical Chiral HPLC Method Parameters:

-

Column: A chiral column, such as a Chiralcel OJ-H (250 mm × 4.6 mm, 5 μm), is employed.

-

Mobile Phase: A mixture of n-hexane with 0.1% TFA (mobile phase A) and a combination of ethanol, isopropanol, and TFA (80:20:0.1, v/v/v) (mobile phase B) can be used.

-

Flow Rate: A flow rate of 1.0 mL min−1 is typical.

-

Detection: UV detection at 254 nm is used to monitor the stereoisomers.

Data Presentation

Table 1: Quantitative Data for Enantioselective Synthesis of Sacubitril Precursors

| Synthetic Method | Key Reaction | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference(s) |

| Diastereoselective Reformatsky-Type Route | Carbethoxyallylation | 82 | 99:1 dr | |

| Rh-catalyzed Hydrogenation | 99 | - | ||

| Overall (7 steps) | 54 | - | ||

| Biocatalytic Cascade | One-pot chemoenzymatic reaction | up to 87 | 99% de | |

| Scale-up preparation | 68.5 | Excellent diastereoselectivity |

Visualizations

Synthetic Pathways

Caption: Key enantioselective synthetic routes to Sacubitril.

Impurity Formation Pathways

Caption: Formation pathways of major Sacubitril impurities.

Conclusion

The enantioselective synthesis of Sacubitril is a testament to the advancements in modern organic chemistry, employing a range of sophisticated techniques to achieve high levels of stereocontrol. The development of robust analytical methods for impurity profiling is equally crucial, ensuring the quality and safety of this life-saving medication. This guide provides a foundational understanding of these critical aspects, serving as a valuable resource for professionals in the field of drug development and manufacturing. Continued innovation in both synthetic and analytical methodologies will be vital for further optimizing the production of Sacubitril and ensuring patient access to this important therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of a Precursor to Sacubitril Using Enabling Technologies [orgspectroscopyint.blogspot.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of a Precursor to Sacubitril Using Enabling Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New-Class Heart Failure Therapy: A Technical Guide to the Discovery and Synthesis of (Z)2S,4R-Sacubitril

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, origin, and stereoselective synthesis of (Z)2S,4R-Sacubitril, the neprilysin-inhibiting component of the angiotensin receptor-neprilysin inhibitor (ARNI), Sacubitril/Valsartan (formerly known as LCZ696). Developed by Novartis, this first-in-class therapy represents a paradigm shift in the management of heart failure. This document details the mechanism of action, key signaling pathways, and a comprehensive overview of the synthetic strategies that have been pivotal in the development of this groundbreaking drug. Quantitative data from pivotal clinical trials are summarized, and detailed experimental protocols for the synthesis are provided.

Introduction: The Unmet Need and the Dawn of a Novel Therapeutic Strategy

Heart failure is a complex clinical syndrome with high rates of morbidity and mortality.[1] For decades, the cornerstone of treatment has been the inhibition of the renin-angiotensin-aldosterone system (RAAS).[2] However, the continued prevalence and impact of the disease underscored the need for novel therapeutic approaches.

The discovery of Sacubitril is rooted in the understanding of the natriuretic peptide system, a counter-regulatory mechanism to the detrimental effects of RAAS activation in heart failure. Natriuretic peptides exert beneficial effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[3] Neprilysin (NEP), a neutral endopeptidase, is the primary enzyme responsible for the degradation of these beneficial peptides.[2]

The therapeutic hypothesis was straightforward: inhibiting neprilysin would augment the endogenous natriuretic peptide system, thereby counteracting the pathophysiology of heart failure. Sacubitril (AHU-377) emerged from Novartis's drug discovery program as a potent and selective neprilysin inhibitor.[2] It is a prodrug that is rapidly converted in vivo to its active metabolite, LBQ657.

Mechanism of Action and Signaling Pathways

Sacubitril, in its active form LBQ657, inhibits neprilysin, leading to increased levels of natriuretic peptides (such as atrial natriuretic peptide, ANP, and brain natriuretic peptide, BNP). This augmentation of the natriuretic peptide system activates downstream signaling pathways that mediate the therapeutic effects of the drug.

Discovery and Stereoselective Synthesis of (Z)2S,4R-Sacubitril

The development of a successful neprilysin inhibitor was fraught with challenges, including the need for oral bioavailability and a favorable pharmacokinetic profile. The specific stereoisomer, (Z)2S,4R-Sacubitril, was identified as having the optimal combination of potency and drug-like properties. The initial synthesis was reported in patent application EP555175.

Retrosynthetic Analysis and Key Stereochemical Considerations

The synthesis of (Z)2S,4R-Sacubitril requires precise control over two chiral centers. Several synthetic strategies have been developed to achieve this with high diastereoselectivity. A common retrosynthetic approach is illustrated below.

Detailed Experimental Protocols

The following protocols are a composite of methodologies reported in the scientific literature and patents.

Step 1: Synthesis of (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride

This key intermediate can be synthesized via several routes. One efficient method involves a stereoselective hydrogenation of a chiral precursor.

-

Reaction: (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid is subjected to hydrogenation.

-

Reagents and Conditions: H₂, Rhodium catalyst (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand), in a suitable solvent like methanol or ethanol, under pressure. The Boc protecting group is subsequently removed using a strong acid like HCl in an appropriate solvent.

-

Work-up and Purification: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting hydrochloride salt is often purified by recrystallization from a solvent system like ethanol/ether.

Step 2: Acylation to form Sacubitril

-

Reaction: The amine hydrochloride from Step 1 is acylated with succinic anhydride.

-

Reagents and Conditions: (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride, succinic anhydride, and a base (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature.

-

Work-up and Purification: The reaction mixture is washed with aqueous acid and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to yield (Z)2S,4R-Sacubitril.

Synthetic Workflow

The overall synthetic workflow is designed for efficiency and scalability, often employing continuous flow technologies in industrial settings.

Quantitative Data from Clinical Development

The clinical development of Sacubitril/Valsartan has been extensive, with the PARADIGM-HF trial being a landmark study that demonstrated its superiority over the previous standard of care, enalapril.

| Parameter | Sacubitril/Valsartan Group | Enalapril Group | Hazard Ratio (95% CI) | P-value | Reference |

| Primary Composite Endpoint (CV Death or HF Hospitalization) | 21.8% | 26.5% | 0.80 (0.73-0.87) | <0.001 | |

| Death from Cardiovascular Causes | 13.3% | 16.5% | 0.80 (0.71-0.89) | <0.001 | |

| Hospitalization for Heart Failure | 12.8% | 15.6% | 0.79 (0.71-0.89) | <0.001 | |

| Death from Any Cause | 17.0% | 19.8% | 0.84 (0.76-0.93) | <0.001 |

Table 1: Key Efficacy Outcomes from the PARADIGM-HF Trial

| Pharmacokinetic Parameter | Sacubitril | LBQ657 (Active Metabolite) | Valsartan | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~2.5 hours | ~2 hours | |

| Elimination Half-life (t½) | ~4 hours | ~18 hours | ~14 hours |

Table 2: Pharmacokinetic Parameters of Sacubitril/Valsartan Components

Conclusion

The discovery and development of (Z)2S,4R-Sacubitril represent a significant advancement in cardiovascular medicine. Through a deep understanding of the pathophysiology of heart failure and the application of sophisticated stereoselective synthesis, Novartis has delivered a novel therapeutic agent that has reshaped the treatment landscape. This technical guide provides a comprehensive overview of the journey from concept to clinical reality, offering valuable insights for researchers and drug development professionals in the field. The continued exploration of neprilysin inhibition and its broader therapeutic potential remains a promising area for future research.

References

- 1. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

The Pharmacokinetics of Sacubitril: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of sacubitril and its active metabolite, LBQ657. The following sections detail the metabolic pathways, quantitative pharmacokinetic parameters, and the experimental methodologies used to obtain this data, with a special focus on the implications for drug development and clinical research.

Introduction to Sacubitril

Sacubitril is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used in combination with valsartan for the treatment of heart failure.[1] It is administered as a prodrug, sacubitril, which is rapidly converted to its active metabolite, LBQ657.[2] LBQ657 inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides. This inhibition leads to increased levels of these peptides, which promote vasodilation, natriuresis, and diuresis, thereby reducing the workload on the heart.[3]

Metabolic Activation and Pathway

Sacubitril is an ethyl ester prodrug that requires metabolic activation to exert its therapeutic effect. The primary metabolic pathway involves the hydrolysis of the ethyl ester to form the active metabolite, LBQ657.

-

Enzymatic Conversion: This bioactivation is predominantly carried out by carboxylesterase 1 (CES1) in the liver.[4] In vitro studies using human liver S9 fractions have confirmed that sacubitril is selectively hydrolyzed by CES1, with minimal contribution from other esterases.[4]

-

Genetic Influence: Genetic variations in the CES1 gene can impact the rate of sacubitril activation. For instance, the G143E variant of CES1 has been identified as a loss-of-function variant, leading to significantly impaired hydrolysis of sacubitril.

Below is a diagram illustrating the metabolic activation of sacubitril.

Caption: Metabolic activation of sacubitril to LBQ657 by CES1.

Pharmacokinetics of Sacubitril and LBQ657

The pharmacokinetic profiles of sacubitril and its active metabolite LBQ657 have been characterized in healthy volunteers and patients with heart failure.

Absorption

Following oral administration, sacubitril is rapidly absorbed, with peak plasma concentrations (Cmax) of sacubitril reached within 0.5 hours. The conversion to the active metabolite LBQ657 is also swift, with its Cmax occurring at approximately 2 hours. The absolute oral bioavailability of sacubitril is estimated to be at least 60%.

Distribution

Both sacubitril and LBQ657 are highly bound to plasma proteins (94-97%). The apparent volume of distribution of sacubitril is 103 L. LBQ657 has limited ability to cross the blood-brain barrier.

Metabolism and Elimination

As previously mentioned, sacubitril is primarily metabolized to LBQ657. LBQ657 itself is not significantly metabolized further. The elimination half-life of sacubitril is approximately 1.4 hours, while that of LBQ657 is significantly longer at around 11.5 hours. Elimination of LBQ657 is predominantly through the kidneys.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for sacubitril and LBQ657 in healthy adults and patients with heart failure.

Table 1: Single-Dose Pharmacokinetics in Healthy Adults

| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) |

| Sacubitril | 200 | 1350 | 0.5 | 2630 | 1.3 |

| LBQ657 | 200 | 2860 | 2.5 | 41800 | 9.2 |

| Sacubitril | 400 | 2760 | 0.5 | 5380 | 1.4 |

| LBQ657 | 400 | 5440 | 3.0 | 77900 | 11.5 |

Data compiled from multiple clinical pharmacology studies.

Table 2: Multiple-Dose (Steady-State) Pharmacokinetics in Patients with Heart Failure

| Analyte | Dose (mg, bid) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCτ,ss (ng·hr/mL) | T½ (hr) |

| Sacubitril | 100 | 1530 | 0.5 | 2560 | 4 |

| LBQ657 | 100 | 7530 | 2.5 | 60100 | 18 |

| Sacubitril | 200 | 2970 | 0.5 | 4970 | 4 |

| LBQ657 | 200 | 13700 | 2.5 | 111000 | 18 |

Data from a study in patients with stable heart failure.

Sacubitril Isomers

Sacubitril has two chiral centers, meaning it can exist as four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). The therapeutically active form is the (2R,4S)-isomer. While the other stereoisomers are considered impurities, their specific pharmacokinetic profiles are not extensively detailed in publicly available literature. For research purposes, these isomers are available as reference standards. The development of stereoselective analytical methods is crucial for the quality control of sacubitril drug products.

Experimental Protocols

Human Pharmacokinetic Study Protocol

The following provides a generalized protocol for a clinical pharmacokinetic study of sacubitril/valsartan, based on published methodologies.

References

- 1. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. graphviz.org [graphviz.org]

- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Sacubitril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of sacubitril, a neprilysin inhibitor used in the treatment of heart failure. Understanding the stability of sacubitril under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring patient safety. This document details the primary degradation routes, identifies the resulting byproducts, and outlines the experimental protocols used for their characterization.

Overview of Sacubitril Stability

Sacubitril is a prodrug that is metabolized to its active form, sacubitrilat (LBQ657)[]. Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, have been instrumental in elucidating the stability profile of sacubitril[2][3][4]. These studies reveal that sacubitril is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions, while it generally exhibits stability against thermal and photolytic stress[5].

Degradation Pathways and Byproducts

The primary degradation pathways for sacubitril are hydrolysis and oxidation. These pathways lead to the formation of several degradation products, which have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Sacubitril undergoes significant degradation in acidic, alkaline (basic), and neutral aqueous environments.

-

Acidic Hydrolysis: In the presence of acid, the ethyl ester group of sacubitril is hydrolyzed, leading to the formation of its active metabolite, sacubitrilat. Further degradation can also occur. One study identified a degradation product with a mass-to-charge ratio (m/z) of 383.44 under acidic conditions. Another study reported approximately 32.33% degradation of sacubitril under acidic stress.

-

Alkaline (Base) Hydrolysis: Basic conditions also promote the hydrolysis of the ester linkage. This pathway is often more extensive than acidic hydrolysis. Two primary degradation products, often designated as SAC D-1 (or SAC D-2) and SAC D-2 (or SAC D-3), have been consistently reported with m/z values of approximately 383 and 265, respectively. The extent of degradation under alkaline conditions has been reported to be around 36.71%.

Exposure to oxidizing agents, such as hydrogen peroxide, also leads to the degradation of sacubitril, although to a lesser extent compared to hydrolysis. The degradation under oxidative stress has been reported to be approximately 2.98%. The formation of known hydrolytic degradation products like DIA-SAC and Cyc-SAC, along with other unknown byproducts, has been observed under oxidative stress.

The following diagram illustrates the major degradation pathways of sacubitril.

References

- 2. bmanaj.org [bmanaj.org]

- 3. researchgate.net [researchgate.net]

- 4. identification-and-structural-characterization-of-forced-degradation-impurities-of-sacubitril-by-hrms-development-and-validation-of-a-stability-indicating-rp-hplc-method - Ask this paper | Bohrium [bohrium.com]

- 5. japsonline.com [japsonline.com]

The Unseen Counterpart: A Technical Guide to the Role of (Z)-2S,4R-Sacubitril in the Sacubitril Drug Substance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sacubitril, a neprilysin inhibitor, is a key component of the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used in the treatment of heart failure. The stereochemical purity of the Sacubitril drug substance is critical to its efficacy and safety. This technical guide provides an in-depth analysis of a specific impurity, (Z)-2S,4R-Sacubitril, also known as Sacubitril Maleic Acid (Z-Isomer). We will delve into its chemical identity, potential formation pathways during synthesis, analytical methodologies for its detection and quantification, and its potential impact on the quality of the active pharmaceutical ingredient (API). This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of Sacubitril.

Introduction to Sacubitril and the Importance of Stereoisomeric Purity

Sacubitril, chemically known as 4-{[(2S,4R)-1-(4-Biphenylyl)-5-ethoxy-4-methyl-5-oxo-2-pentanyl]amino}-4-oxobutanoic acid, is a prodrug that is converted in vivo to its active metabolite, sacubitrilat (LBQ657).[1][2] Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the breakdown of natriuretic peptides.[1] By inhibiting neprilysin, sacubitrilat increases the levels of these peptides, leading to vasodilation and natriuresis, which are beneficial in patients with heart failure.

The Sacubitril molecule possesses two chiral centers at the C2 and C4 positions of the pentanoic acid backbone, leading to the possibility of four stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The pharmacologically active and desired isomer is the (2S,4R) configuration. The presence of other stereoisomers as impurities can potentially affect the drug's efficacy and safety profile. Therefore, stringent control over the stereochemical purity of the Sacubitril drug substance is a critical aspect of its manufacturing and quality control.[3]

Unveiling (Z)-2S,4R-Sacubitril: An Isomeric Impurity

(Z)-2S,4R-Sacubitril is a process-related impurity found in the Sacubitril drug substance. Its systematic IUPAC name is (Z)-4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobut-2-enoic Acid . This compound is also referred to as Sacubitril Maleic Acid (Z-Isomer) .

The key structural difference between Sacubitril and this impurity lies in the four-carbon chain attached to the amino group. In Sacubitril, this is a saturated succinic acid moiety. In the (Z)-2S,4R-Sacubitril impurity, this is replaced by a maleic acid moiety, which contains a cis- (or Z-) configured carbon-carbon double bond.

Table 1: Chemical Identity of Sacubitril and (Z)-2S,4R-Sacubitril Impurity

| Feature | Sacubitril (Active Substance) | (Z)-2S,4R-Sacubitril (Impurity) |

| IUPAC Name | 4-{[(2S,4R)-1-(4-Biphenylyl)-5-ethoxy-4-methyl-5-oxo-2-pentanyl]amino}-4-oxobutanoic acid | (Z)-4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobut-2-enoic Acid |

| Common Name | Sacubitril | Sacubitril Maleic Acid (Z-Isomer) |

| CAS Number | 149709-62-6 | 2752722-77-5 |

| Molecular Formula | C₂₄H₂₉NO₅ | C₂₄H₂₇NO₅ |

| Molecular Weight | 411.49 g/mol | 409.48 g/mol |

| Key Structural Difference | Succinic acid moiety | Maleic acid moiety (Z-configuration) |

Formation Pathway of (Z)-2S,4R-Sacubitril

The formation of the Sacubitril Maleic Acid (Z-Isomer) is directly linked to the synthesis of the Sacubitril molecule. A key step in the synthesis involves the acylation of the amino group of the precursor, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester, with succinic anhydride to introduce the succinyl group.

It is hypothesized that the presence of maleic anhydride as an impurity in the succinic anhydride raw material is the primary cause for the formation of the (Z)-2S,4R-Sacubitril impurity. Maleic anhydride, with its carbon-carbon double bond, can react with the amino precursor in a similar manner to succinic anhydride, leading to the incorporation of the maleic acid moiety into the final impurity structure.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (Z)-2S,4R-Sacubitril

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of (Z)-2S,4R-Sacubitril in both pharmaceutical formulations and biological matrices. The protocols are based on established and validated analytical techniques, ensuring accuracy, precision, and robustness for research and quality control purposes.

Introduction

Sacubitril is a neprilysin inhibitor and a component of the combination drug Sacubitril/Valsartan, which is used for the treatment of heart failure. Sacubitril is a prodrug that is metabolized to its active form, LBQ657, by esterases. The pharmacologically active isomer is (Z)-2S,4R-Sacubitril. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of Sacubitril. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), as well as a stereoselective HPLC method.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for the determination of Sacubitril.

Table 1: HPLC-UV Methods for Sacubitril in Pharmaceutical Formulations

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm)[1] | C18 (250 mm x 4.6 mm)[2] | Phenomenex Luna C18 (150 mm x 4.6 mm, 5µm)[3] |

| Mobile Phase | Gradient[1] | Buffer (potassium phosphate, pH 3.0): Methanol (50:50)[2] | Acetonitrile: Water with 0.1% Trifluoroacetic acid (50:50, v/v) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | 254 nm | 224 nm | 242 nm |

| Linearity Range | Not Specified | 12.25-36.75 µg/mL | 4.9-24.5 µg/mL |

| Correlation Coefficient (r²) | >0.999 | 0.999 | 0.9997 |

| Accuracy (% Recovery) | 90.0-115.0% | 99.72-100.02% | Not Specified |

| Precision (%RSD) | <10.0% | Not Specified | Not Specified |

Table 2: LC-MS/MS Methods for Sacubitril in Human Plasma

| Parameter | Method 1 | Method 2 |

| Column | Ultimate® XB-C18 (2.1 x 50 mm, 3.5 µm) | Not Specified |

| Mobile Phase | Gradient: Acetonitrile and 5 mM ammonium acetate with 0.1% formic acid in water | Not Specified |

| Detection | Triple Quad™ 4000 mass spectrometer (ESI, positive-ion MRM) | Not Specified |

| Linearity Range | 2.00-4000 ng/mL | 0.5-5000 ng/mL |

| LLOQ | 2.00 ng/mL | 0.5 ng/mL |

| Correlation Coefficient (r²) | >0.99 | Not Specified |

| Accuracy (% of nominal) | Within ± 15% | 93-108% |

| Precision (%RSD) | ≤ 15% | 2.0-5.1% |

Table 3: Stereoselective HPLC Method for Sacubitril and its Stereoisomers

| Parameter | Method Details |

| Column | Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient: A) 1 mL trifluoroacetic acid in 1000 mL water; B) 1 mL trifluoroacetic acid in 950:50 (v/v) acetonitrile:methanol |

| Flow Rate | 0.8 mL/min |

| Detection (UV) | 254 nm |

| Linearity (r²) | ≥0.999 |

| LOD | 0.030-0.048 µg/mL |

| LOQ | 0.100-0.160 µg/mL |

| Accuracy (% Recovery) | 93-105% |

| Precision (%RSD) | <5.2% |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Sacubitril in Tablets

This protocol is adapted from a stability-indicating method for the determination of Sacubitril in tablet dosage forms.

1. Instrumentation and Conditions:

-

HPLC System: A system equipped with a photodiode array detector.

-

Column: Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 µm).

-

Mobile Phase: A gradient mobile phase (specific gradient not detailed in the abstract).

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of Sacubitril reference standard in a suitable diluent and dilute to a known concentration within the linear range.

-

Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to a specific amount of Sacubitril into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

3. Chromatographic Procedure:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas for Sacubitril.

-

Calculate the amount of Sacubitril in the sample by comparing the peak area with that of the standard.

Protocol 2: LC-MS/MS Method for Sacubitril in Human Plasma

This protocol is for the simultaneous determination of Sacubitril and its active metabolite LBQ657 in human plasma.

1. Instrumentation and Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Ultimate® XB-C18 (2.1 x 50 mm, 3.5 µm).

-

Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate containing 0.1% formic acid in water.

-

Detection: Positive-ion multiple reaction monitoring (MRM) mode.

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add an internal standard (e.g., Sacubitril-d4).

-

Add a protein precipitating agent (e.g., acetonitrile).

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

3. Chromatographic and Mass Spectrometric Procedure:

-

Inject the prepared sample into the LC-MS/MS system.

-

Monitor the specific MRM transitions for Sacubitril, LBQ657, and the internal standard.

-

Quantify the analytes using a calibration curve prepared by spiking known concentrations of the analytes into blank plasma.

Protocol 3: Stereoselective HPLC Method for (Z)-2S,4R-Sacubitril and its Isomers

This method allows for the separation of Sacubitril from its enantiomers and diastereomers.

1. Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm).

-

Column Temperature: 45°C.

-

Mobile Phase:

-

A: 1 mL of trifluoroacetic acid in 1000 mL of water.

-

B: 1 mL of trifluoroacetic acid in a 950:50 (v/v) mixture of acetonitrile and methanol.

-

-

Gradient Program: T/%B - 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, and 45.0/25.

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

-

Prepare solutions of the reference standards for Sacubitril and its known stereoisomers.

-

Prepare the sample solution by dissolving the bulk drug or tablet powder in a suitable solvent.

3. Chromatographic Procedure:

-

Inject the solutions into the HPLC system.

-

The gradient elution will separate the different stereoisomers.

-

Identify and quantify the specific (Z)-2S,4R-Sacubitril isomer based on its retention time compared to the reference standard.

Visualizations

Caption: General workflow for the analytical determination of Sacubitril.

Caption: Metabolic activation of Sacubitril and its mechanism of action.

References

- 1. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Structure of neprilysin in complex with the active metabolite of sacubitril - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Sacubitril Stereoisomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, used for treating chronic heart failure.[1][2] Sacubitril possesses two chiral centers, leading to the existence of four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). The pharmacological activity of the drug is primarily associated with the (2R,4S)-isomer. Consequently, the synthesis, isolation, and analysis of Sacubitril's stereoisomers are critical for quality control and regulatory compliance in drug development.[3][4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for the enantiomeric and diastereomeric separation of these isomers.[5] This application note details two validated HPLC methods—one normal-phase and one reversed-phase—for the effective separation of Sacubitril stereoisomers.

Method 1: Normal-Phase Chiral HPLC Separation

This method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve stereoselective separation. Polysaccharide-based CSPs are widely used due to their broad applicability and high separation efficiency for a diverse range of chiral compounds.

Experimental Protocol

A stereoselective normal-phase HPLC method was developed for the separation of Sacubitril, Valsartan, and their respective stereoisomeric impurities.

Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | n-Hexane with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Ethanol: Isopropanol: TFA (80:20:0.1, v/v/v) |

| Mode | Isocratic or Gradient (as required for optimization) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection Wavelength | 254 nm |

| Injection Volume | 50 µL |

| Diluent | n-Hexane: Ethanol: Isopropanol (92:6:2, v/v/v) |

Sample Preparation

-

Prepare a stock solution of the Sacubitril stereoisomer mixture or the bulk drug substance.

-

The sample should be dissolved in the diluent, which consists of a mixture of n-hexane, ethanol, and isopropanol (92:6:2, v/v/v).

-

The final concentration should be appropriate for UV detection (e.g., 20 µg/mL).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary This method has been validated according to ICH guidelines, demonstrating high performance.

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.3–99.5% |

| Precision (%RSD) | ≤ 1.82% |

| LOD | 0.06 µg/mL |

| LOQ | 0.2 µg/mL |

Method 2: Reversed-Phase Chiral HPLC Separation

A stability-indicating reversed-phase HPLC (RP-HPLC) method offers an alternative approach, often preferred for its compatibility with aqueous samples and LC-MS analysis. This method can simultaneously separate stereoisomers and degradation products.

Experimental Protocol

This gradient RP-HPLC method was developed to separate Sacubitril, Valsartan, their enantiomers, diastereomers, and degradation products.

Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Chiralcel OJ-RH (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile: Methanol (950:50, v/v) |

| Gradient Program | Time (min) / %B: 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, 45.0/25 |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 45 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL (Typical) |

| Diluent | Mobile Phase A / Mobile Phase B mixture (e.g., 75:25 v/v) |

Sample Preparation

-

Accurately weigh and dissolve the sample in the diluent to a suitable concentration.

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm nylon or PTFE syringe filter prior to injection into the HPLC system.

Method Validation Summary The method was validated as per ICH guidelines, proving its stability-indicating power.

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 93–105% |

| Precision (%RSD) | < 5.2% |

| LOD | 0.030–0.048 µg/mL |

| LOQ | 0.100–0.160 µg/mL |

Data Presentation: Chromatographic Performance

The following table summarizes representative performance data for the chiral separation of Sacubitril and Valsartan stereoisomers, based on a gradient normal-phase method using a CHIRALPAK® IG-3 column. This data illustrates the typical resolution and peak shape quality that can be achieved.

| Peak ID | Compound | Retention Time (t R, min) | Resolution (Rs) | Tailing Factor (T) | Theoretical Plates (N) |

| 1 | Sacubitril Diastereomer 1 | 20.5 | - | 1.1 | 7087 |

| 2 | Sacubitril Diastereomer 2 | 24.0 | 3.3 | 1.0 | 7447 |

| 3 | Sacubitril Enantiomer | 28.0 | 3.1 | 1.1 | 5638 |

| 4 | Sacubitril | 30.5 | 1.5 | 1.1 | 5039 |

| 5 | Valsartan Enantiomer | 37.7 | 4.6 | 0.9 | 11937 |

| 6 | Valsartan | 42.6 | 2.8 | 1.0 | 7137 |

Data adapted from Daicel Chiral Technologies Application Note. Performance may vary based on specific system and conditions.

Visualized Workflows and Relationships

HPLC Analysis Experimental Workflow

Caption: General workflow for HPLC analysis of Sacubitril stereoisomers.

Factors Influencing Chiral Separation

Caption: Key parameters affecting the selectivity of chiral separations.

References

Application Note: Chiral Separation of Sacubitril Enantiomers by High-Performance Liquid Chromatography

Introduction

Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, used for the treatment of heart failure.[1][2] Sacubitril contains chiral centers, making the separation and quantification of its enantiomers critical for ensuring pharmaceutical quality and safety. This application note details validated chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of Sacubitril enantiomers. Two primary approaches, normal-phase and reversed-phase chromatography, are presented, providing researchers and drug development professionals with robust protocols for stereoisomeric analysis.

Data Summary

The following tables summarize the quantitative data from two distinct and effective chiral HPLC methods for the separation of Sacubitril and its stereoisomers.

Table 1: Normal-Phase HPLC Method for Sacubitril Enantiomer Separation

| Parameter | Value |

| Chiral Stationary Phase | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)[1][3] |

| Mobile Phase A | n-hexane with 0.1% Trifluoroacetic acid (TFA)[3] |

| Mobile Phase B | Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Analysis Time | Within 50 minutes |

| **Linearity (R²) ** | ≥ 0.998 |

| Accuracy | 98.3% - 99.5% |

| Precision (%RSD) | ≤ 1.82% |

Table 2: Reversed-Phase HPLC Method for Sacubitril Enantiomer Separation

| Parameter | Value |

| Chiral Stationary Phase | Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm) |

| Column Temperature | 45°C |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Milli-Q water |

| Mobile Phase B | Acetonitrile and methanol mixture with TFA |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 254 nm |

| Gradient Program | T/%B: 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, 45.0/25 |

| Linearity (R²) | ≥ 0.999 |

| Recovery | 93% - 105% |

| Precision (%RSD) | < 5.2% |

Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation of Sacubitril Enantiomers

This protocol outlines the methodology for the stereoselective separation of Sacubitril using a normal-phase chiral HPLC method.

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm)

-

n-hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Sacubitril reference standards and samples

2. Preparation of Mobile Phases

-

Mobile Phase A: Add 1 mL of TFA to 1000 mL of n-hexane (0.1% TFA).

-

Mobile Phase B: Mix ethanol, isopropanol, and TFA in a ratio of 80:20:0.1 (v/v/v).

3. Chromatographic Conditions

-

Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: Appropriate for standard and sample concentrations.

-

Run Time: 50 minutes

4. Sample Preparation

-

Dissolve Sacubitril bulk drug or sample in a suitable diluent to achieve a known concentration.

5. System Suitability

-

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This may include replicate injections of a standard solution to check for consistency in retention time, peak area, and resolution.

6. Analysis

-

Inject the prepared sample solutions into the HPLC system and record the chromatograms.

-

Identify and quantify the enantiomers based on their retention times compared to the reference standards.

Protocol 2: Reversed-Phase HPLC Separation of Sacubitril Enantiomers

This protocol provides a detailed procedure for the separation of Sacubitril enantiomers and other impurities using a reversed-phase chiral HPLC method.

1. Instrumentation and Materials

-

HPLC system with a UV detector and column oven

-

Chiralcel OJ-RH column (150 mm x 4.6 mm, 5 µm)

-

Milli-Q water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Sacubitril reference standards and samples

2. Preparation of Mobile Phases

-

Mobile Phase A: Add 1 mL of TFA to 1000 mL of Milli-Q water (0.1% TFA).

-

Mobile Phase B: Prepare a mixture of acetonitrile and methanol, then add 0.1% TFA.

3. Chromatographic Conditions

-

Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm)

-

Column Temperature: 45°C

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 254 nm

-

Gradient Program:

-

0.01 min: 25% B

-

10.0 min: 25% B

-

25.0 min: 38% B

-

37.0 min: 45% B

-

39.0 min: 25% B

-

45.0 min: 25% B

-

4. Sample Preparation

-

Accurately weigh and dissolve the Sacubitril sample in the mobile phase or a suitable diluent to obtain a desired concentration.

5. System Suitability

-

Verify the system's performance by injecting a standard solution multiple times and assessing parameters such as peak resolution, tailing factor, and reproducibility.

6. Analysis

-

Inject the samples onto the column and collect the data.

-

The enantiomers and any impurities will be separated based on the gradient elution.

Visualizations

Caption: Workflow for Chiral HPLC Separation of Sacubitril.

References

- 1. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Abstract

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of Sacubitril and its known related substances. The method is stability-indicating, capable of separating key impurities and degradation products from the active pharmaceutical ingredient (API). This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.

Introduction

Sacubitril, a neprilysin inhibitor, is a component of the combination drug Sacubitril/Valsartan, used for the treatment of heart failure.[1][2] Ensuring the purity and stability of Sacubitril is critical for its safety and efficacy. A reliable analytical method is therefore essential to identify and quantify any process-related impurities or degradation products that may arise during manufacturing and storage. This UHPLC method provides a rapid and efficient means to monitor the purity of Sacubitril.

Experimental

Instrumentation and Consumables

-

UHPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

-

Column: Accucore XL C8 (100 x 4.6 mm, 3 µm) or equivalent.[1][2]

-

Data Acquisition and Processing: Chromatography data station (e.g., Chromeleon, Empower).

-

Solvents: HPLC grade acetonitrile, tetrahydrofuran (THF), and water.[1]

-

Reagents: Perchloric acid.

Chromatographic Conditions

A summary of the UHPLC method parameters is provided in the table below.

| Parameter | Condition |

| Column | Accucore XL C8, (100 × 4.6) mm; 3 μm |

| Mobile Phase A | Tetrahydrofuran (THF) and 0.1% perchloric acid in water (8:92, v/v) |

| Mobile Phase B | THF:water:acetonitrile (5:15:80, v/v/v) |

| Gradient Elution | A specific gradient program should be optimized based on the system and specific impurities. A potential starting point is a linear gradient from a lower to a higher percentage of Mobile Phase B over a set time. |

| Flow Rate | 0.6 mL/minute |

| Column Temperature | 30°C |

| Detector | Photodiode Array (PDA) at a monitoring wavelength of 254 nm. |

| Injection Volume | To be optimized (e.g., 1-5 µL). |

| Run Time | Approximately 21 minutes. |

Known Related Substances

The following table lists some of the known related substances of Sacubitril that can be monitored using this method. Retention times are approximate and may vary depending on the specific UHPLC system and conditions.

| Substance Name/Identifier | Description |

| Impurity 1 (m/z 383.44) | An impurity identified during acid degradation studies. |

| Impurity 5 (m/z 265.35) | An impurity identified during base degradation studies. |

| SAC D-1 | A degradation product observed during base hydrolysis, with a molecular ion peak at 383.17. |

| SAC D-2 | A degradation product observed during base hydrolysis, with a molecular ion peak at 265.15. |

| Other Process Impurities | The method has been shown to separate up to seven process-related impurities of Sacubitril and Valsartan. |

Protocols

Preparation of Solutions

-

Mobile Phase A: Carefully mix 80 mL of THF with 920 mL of water containing 1 mL of perchloric acid. Filter and degas.

-

Mobile Phase B: Mix 50 mL of THF, 150 mL of water, and 800 mL of acetonitrile. Filter and degas.

-

Diluent: A mixture of water and acetonitrile (50:50 v/v) can be used as a diluent.

-

Standard Solution Preparation: Accurately weigh about 25 mg of Sacubitril reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a stock solution. Further dilute as needed to achieve a working concentration suitable for the analysis (e.g., 0.1 mg/mL).

-

Sample Solution Preparation: Accurately weigh a portion of the sample containing approximately 25 mg of Sacubitril into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.22 µm syringe filter before injection.

UHPLC System Setup and Operation

-

Purge the UHPLC system with the mobile phases.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 30°C.

-

Set the PDA detector to acquire data across a suitable wavelength range (e.g., 200-400 nm) and monitor at 254 nm.

-

Inject a blank (diluent), followed by the standard solution(s) and then the sample solution(s).

Workflow and Data Analysis

Caption: UHPLC analysis workflow for Sacubitril.

Data Presentation

The results of the analysis should be presented in a clear and concise manner. A table summarizing the peak area, retention time, and calculated amount for Sacubitril and each related substance is recommended.

Example Data Table:

| Peak Name | Retention Time (min) | Area | Amount (%) |

| Sacubitril | e.g., 8.5 | xxxxxxx | e.g., 99.8 |

| Impurity 1 | e.g., 6.2 | yyyy | e.g., 0.05 |

| Unknown Impurity | e.g., 9.1 | zzzz | e.g., 0.03 |

| Total Impurities | - | - | e.g., 0.08 |

Conclusion

The described UHPLC method is demonstrated to be suitable for the routine quality control of Sacubitril, providing a reliable separation of the main component from its related substances. The method is stability-indicating, as confirmed by forced degradation studies that show the separation of degradation products from the parent drug. The validation of this method in accordance with ICH guidelines is recommended before its implementation in a regulated environment.

References

Application Note and Protocol: Development of a Stability-Indicating Method for Sacubitril

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for developing a stability-indicating analytical method for Sacubitril, a neprilysin inhibitor often co-formulated with valsartan for the treatment of heart failure. The protocol outlines the necessary steps for forced degradation studies and the subsequent development and validation of a High-Performance Liquid Chromatography (HPLC) method capable of separating Sacubitril from its degradation products.

Introduction

Sacubitril is susceptible to degradation under various stress conditions, making it crucial to develop a stability-indicating method to ensure the quality, safety, and efficacy of the drug product throughout its shelf life. A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This application note details a systematic approach to developing such a method for Sacubitril, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Materials and Equipment

2.1. Reagents and Standards:

-

Sacubitril Reference Standard

-

Hydrochloric Acid (HCl), AR Grade

-

Sodium Hydroxide (NaOH), AR Grade

-

Hydrogen Peroxide (H₂O₂), 30% v/v, AR Grade

-

Acetonitrile, HPLC Grade

-

Methanol, HPLC Grade

-

Water, HPLC Grade or Milli-Q

-

Potassium Dihydrogen Phosphate, AR Grade

-

Orthophosphoric Acid, AR Grade

-

Trifluoroacetic Acid (TFA), HPLC Grade

2.2. Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

-

Analytical Balance

-

pH Meter

-

Hot Air Oven

-

Photostability Chamber

-

Water Bath

-

Sonica ultrasonic cleaner

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Membrane filters (0.45 µm)

Experimental Protocols

Preparation of Solutions

3.1.1. Standard Stock Solution of Sacubitril (490 µg/mL): Accurately weigh 49 mg of Sacubitril reference standard and transfer it to a 100 mL volumetric flask. Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve. Make up the volume to the mark with the diluent.

3.1.2. Working Standard Solution (9.8 µg/mL): Pipette 0.2 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

3.1.3. Sample Stock Solution (from tablets): Weigh and powder 20 tablets. Transfer a quantity of the powder equivalent to 51 mg of Sacubitril into a 100 mL volumetric flask. Add about 60 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and then make up the volume with the diluent.

3.1.4. Working Sample Solution (10.2 µg/mL): Filter the sample stock solution and pipette 0.2 mL of the filtrate into a 10 mL volumetric flask. Dilute to the mark with the mobile phase.

Forced Degradation Studies

Forced degradation studies are essential to generate the potential degradation products of Sacubitril and to demonstrate the specificity of the analytical method.[1]

3.2.1. Acid Hydrolysis: To 0.2 mL of the sample stock solution in a 10 mL volumetric flask, add 3 mL of 0.1 N HCl. Keep the flask at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 N NaOH and dilute to the mark with the mobile phase.

3.2.2. Alkaline Hydrolysis: To 0.2 mL of the sample stock solution in a 10 mL volumetric flask, add 3 mL of 0.1 N NaOH. Keep the flask at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 N HCl and dilute to the mark with the mobile phase. Two primary degradation products, designated as SAC D-1 and SAC D-2, are known to form under basic conditions.

3.2.3. Oxidative Degradation: To 0.2 mL of the sample stock solution in a 10 mL volumetric flask, add 3 mL of 30% w/v hydrogen peroxide. Keep the flask at room temperature for a suitable duration, monitoring the degradation. Dilute to the mark with the mobile phase.

3.2.4. Thermal Degradation: Expose the solid drug substance and a solution of the drug to heat at 60°C for a specified period. Analyze the samples at appropriate time points.

3.2.5. Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (not less than 1.2 million lux hours and 200 WH/m²) in a photostability chamber.

Chromatographic Method Development

The goal is to develop an HPLC method that can separate Sacubitril from all its degradation products with good resolution.

3.3.1. Initial Chromatographic Conditions: A good starting point for method development is a reversed-phase column and a gradient elution with a mobile phase consisting of an acidic buffer and an organic modifier.

-

Column: Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm) or a similar C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 242 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Room temperature (20-25°C).

3.3.2. Method Optimization: Inject the stressed samples and the unstressed standard solution into the HPLC system. Evaluate the chromatograms for the separation of the parent drug peak from the degradation product peaks. Optimize the mobile phase composition, gradient program, flow rate, and column temperature to achieve adequate resolution (Rs > 2) between all peaks.

Data Presentation

Summarize the results of the forced degradation studies in a structured table to facilitate easy comparison of the degradation behavior under different stress conditions.

Table 1: Summary of Forced Degradation Studies for Sacubitril

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Sacubitril | Number of Degradation Products | Retention Times of Degradants (min) |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | Data to be filled | Data to be filled | Data to be filled |

| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | Data to be filled | 2 | 6.3 (SAC D-1), 7.1 (SAC D-2) |

| Oxidative Degradation | 30% H₂O₂ | To be determined | Room Temp | Data to be filled | Data to be filled | Data to be filled |

| Thermal Degradation | Dry Heat | To be determined | 60°C | Data to be filled | Data to be filled | Data to be filled |

| Photolytic Degradation | UV Light | To ICH specs | Photostability Chamber | Data to be filled | Data to be filled | Data to be filled |

Note: The percentage degradation and number of degradation products will vary based on the specific experimental conditions and the analytical method used.

Method Validation

Once the chromatographic method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity for Sacubitril is typically observed in the range of 4.9–24.5 µg/mL.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with acceptance criteria typically between 98.00 – 102.00 %.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Workflows and Pathways

Workflow for Developing a Stability-Indicating Method

Caption: Workflow for the development and validation of a stability-indicating method.

Forced Degradation Pathways of Sacubitril

Caption: Forced degradation pathways of Sacubitril under various stress conditions.

Conclusion